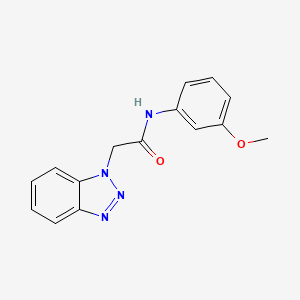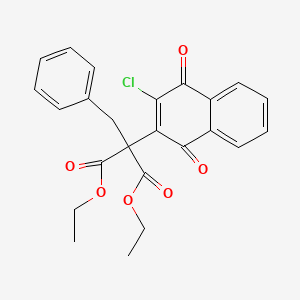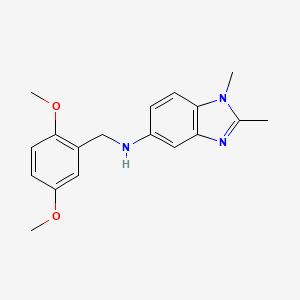![molecular formula C27H22N6O5S B11091267 (6Z)-1,3-dimethyl-6-[(2Z)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B11091267.png)
(6Z)-1,3-dimethyl-6-[(2Z)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-6-[(Z,2Z)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]-3A,9A-DIPHENYL-3,3A,9,9A-TETRAHYDROIMIDAZO[4,5-E][1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-2,7(1H)-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features multiple functional groups, including nitro, furan, and imidazo-thiazolo-triazine moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-6-[(Z,2Z)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]-3A,9A-DIPHENYL-3,3A,9,9A-TETRAHYDROIMIDAZO[4,5-E][1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-2,7(1H)-DIONE typically involves multi-step organic reactions. The key steps may include:
- Formation of the imidazo-thiazolo-triazine core through cyclization reactions.
- Introduction of the nitro-furyl group via nitration and subsequent coupling reactions.
- Final assembly of the compound through condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of advanced catalysts and reagents to facilitate specific transformations.
- Implementation of purification techniques such as chromatography and recrystallization.
- Scale-up processes to produce the compound in larger quantities while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-6-[(Z,2Z)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]-3A,9A-DIPHENYL-3,3A,9,9A-TETRAHYDROIMIDAZO[4,5-E][1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-2,7(1H)-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Reducing agents such as sodium borohydride or hydrogen gas.
- Oxidizing agents like potassium permanganate or chromium trioxide.
- Catalysts such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Reduction of the nitro group may yield an amino derivative.
- Oxidation of the furan ring may produce a furanone derivative.
- Substitution reactions may introduce various substituents onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent due to its unique structural features.
Industry: As a precursor for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-6-[(Z,2Z)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]-3A,9A-DIPHENYL-3,3A,9,9A-TETRAHYDROIMIDAZO[4,5-E][1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-2,7(1H)-DIONE involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **1,3-DIMETHYL-6-[(Z,2Z)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]-3A,9A-DIPHENYL-3,3A,9,9A-TETRAHYDROIMIDAZO[4,5-E][1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-2,7(1H)-DIONE
- **1,3-DIMETHYL-6-[(Z,2Z)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]-3A,9A-DIPHENYL-3,3A,9,9A-TETRAHYDROIMIDAZO[4,5-E][1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-2,7(1H)-DIONE
Uniqueness
The uniqueness of 1,3-DIMETHYL-6-[(Z,2Z)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]-3A,9A-DIPHENYL-3,3A,9,9A-TETRAHYDROIMIDAZO[4,5-E][1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-2,7(1H)-DIONE lies in its combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C27H22N6O5S |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(11Z)-4,6-dimethyl-11-[(Z)-3-(5-nitrofuran-2-yl)prop-2-enylidene]-3,7-diphenyl-10-thia-1,2,4,6,8-pentazatricyclo[7.3.0.03,7]dodec-8-ene-5,12-dione |
InChI |
InChI=1S/C27H22N6O5S/c1-30-25(35)31(2)27(19-12-7-4-8-13-19)26(30,18-10-5-3-6-11-18)28-24-32(29-27)23(34)21(39-24)15-9-14-20-16-17-22(38-20)33(36)37/h3-17,29H,1-2H3/b14-9-,21-15- |
InChI Key |
AOODZAXTWUHYTR-AOFTXDIDSA-N |
Isomeric SMILES |
CN1C(=O)N(C2(C1(NN3C(=O)/C(=C/C=C\C4=CC=C(O4)[N+](=O)[O-])/SC3=N2)C5=CC=CC=C5)C6=CC=CC=C6)C |
Canonical SMILES |
CN1C(=O)N(C2(C1(NN3C(=O)C(=CC=CC4=CC=C(O4)[N+](=O)[O-])SC3=N2)C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7-amino-7,7a-dihydro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11091194.png)
![5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B11091197.png)
![N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B11091198.png)



![2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11091230.png)
![1-(4-Fluorophenyl)-4-[(4-iodo-2-methylphenyl)sulfonyl]piperazine](/img/structure/B11091233.png)

![2-(4-Ethylphenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate](/img/structure/B11091237.png)
![2-{4-[3-(2,4-Dichloro-benzoyl)-thioureido]-3-methyl-phenyl}-3,3,3-trifluoro-2-hydroxy-propionic acid methyl ester](/img/structure/B11091241.png)
![[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B11091245.png)
![6-Amino-4-(4-hydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11091249.png)
![(2E,4Z)-4-bromo-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B11091253.png)
